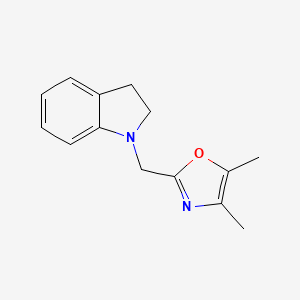![molecular formula C14H19N3O B2730825 2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile CAS No. 2200611-77-2](/img/structure/B2730825.png)
2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile, also known as DMACN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMACN is a pyridine derivative that has been found to have potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. In
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Pyridine derivatives, including compounds related to “2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile”, have been extensively used in synthetic chemistry for the preparation of diverse molecular structures. The synthesis of these compounds involves various chemical reactions that allow for the construction of complex molecules with potential biological and material applications. For example, the efficient synthesis of novel systems derived from the reaction of pyridine derivatives with sodium hydroxide and DMF-DMA has been reported, showcasing their role in generating biologically active compounds with antimicrobial and antitumor activities (El-Shaaer, 2013).
Optical and Electronic Properties
The optical properties of pyridine derivatives are of significant interest for applications in material science and photophysics. Studies have explored the fluorescence spectra of these compounds in various solvents, providing insights into the effects of substituents on their emission spectra. Such research contributes to the understanding of the photophysical properties of pyridine derivatives, which can be applied in the development of new optical materials and sensors (Cetina et al., 2010).
Catalysis
Pyridine derivatives are also employed as ligands in catalysis, facilitating various chemical transformations. The synthesis and application of iron(II) complexes containing pyridine and dimethylamine donors exemplify the use of such compounds in alkane oxidation catalysis. This highlights their role in enhancing the efficiency and selectivity of catalytic processes, which is crucial for the development of environmentally friendly and sustainable chemical reactions (Britovsek et al., 2005).
Propriétés
IUPAC Name |
2-[4-(dimethylamino)cyclohexyl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17(2)12-5-7-13(8-6-12)18-14-11(10-15)4-3-9-16-14/h3-4,9,12-13H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBWVTNBEQFVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-7-carboxylic acid](/img/structure/B2730743.png)

![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2730745.png)



![7-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2730752.png)
![N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide](/img/structure/B2730753.png)
![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2730755.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2730756.png)
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2730759.png)

![2-(7-chloro-6-fluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2730764.png)